BMS-195270

Description

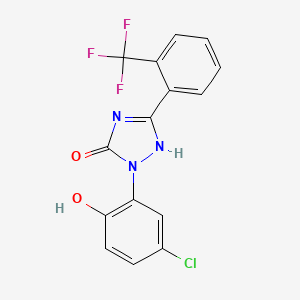

Structure

3D Structure

Properties

CAS No. |

202822-23-9 |

|---|---|

Molecular Formula |

C15H9ClF3N3O2 |

Molecular Weight |

355.70 g/mol |

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24) |

InChI Key |

PHWHYZMFGGOJEU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-195270; BMS 195270; BMS195270; UNII-20UM0T170J; CHEMBL13637; SCHEMBL5754043; 20UM0T170J. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-195270 in Detrusor Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor that has demonstrated significant effects on the contractility of the detrusor muscle, the smooth muscle found within the wall of the urinary bladder. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions and physiological effects on detrusor muscle function. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lower urinary tract physiology and the development of novel therapeutics for bladder dysfunction.

Core Mechanism of Action: Targeting the Gαq/RGS Signaling Complex

The primary mechanism of action of this compound involves the modulation of G-protein coupled receptor (GPCR) signaling downstream of the receptor itself. Specifically, this compound is understood to act at the interface of the Gαq protein subunit and the Regulator of G-protein Signaling (RGS) proteins.

Detrusor muscle contraction is largely mediated by the activation of muscarinic receptors, predominantly the M3 subtype, by the neurotransmitter acetylcholine. This activation initiates a signaling cascade through the Gq family of G-proteins. The alpha subunit of the Gq protein (Gαq), when activated, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for the initiation of smooth muscle contraction.

RGS proteins function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the G-protein signal. By interfering with the interaction between Gαq and RGS proteins, this compound is thought to stabilize an inactive conformation of the Gαq subunit or otherwise disrupt the signaling cycle. This interference leads to a downstream reduction in calcium mobilization and, consequently, a decrease in detrusor muscle contractility. This targeted action on a key regulatory node of GPCR signaling provides a novel approach to modulating smooth muscle tone.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 | 2 μM | HEK293 cells | Inhibition of carbachol-induced response | [1] |

| Effective Concentration | 3 μM | Ex vivo rat whole bladder | Reduction in developed pressure and inhibition of spontaneous contractions | [1] |

| Effect on Calcium Flux | - | Isolated rat bladder strips | Inhibition of calcium flux | [1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the detrusor muscle signaling pathway.

Caption: Proposed mechanism of this compound in detrusor muscle.

Experimental Protocols

Isolated Detrusor Muscle Strip Assay

This in vitro assay is fundamental for assessing the direct effects of compounds on detrusor muscle contractility.

1. Tissue Preparation:

-

Euthanize a rat according to approved institutional animal care and use committee protocols.

-

Surgically excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Remove the urothelium and connective tissue from the bladder.

-

Cut longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width).

2. Experimental Setup:

-

Mount the detrusor strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.

3. Experimental Procedure:

-

Induce a reference contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath.

-

After washout and return to baseline, induce contractions with a muscarinic agonist such as carbachol.

-

To test the effect of this compound, pre-incubate the detrusor strips with varying concentrations of the compound for a defined period (e.g., 20-30 minutes) before adding the contractile agonist.

-

Record the isometric tension and analyze the data to determine the inhibitory effect of this compound on agonist-induced contractions.

Ex Vivo Whole Bladder Assay

This assay provides a more integrated model to study the effects of compounds on bladder filling and spontaneous contractions.

1. Bladder Preparation:

-

Excise the rat urinary bladder as described above.

-

Cannulate the bladder dome with a catheter for infusion and pressure measurement.

-

Secure the bladder neck to a fixed mount in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

2. Experimental Setup:

-

Connect the bladder catheter to a pressure transducer and an infusion pump.

-

The pressure transducer is linked to a data acquisition system to record intravesical pressure.

3. Experimental Procedure:

-

Infuse the bladder with saline or Krebs-Henseleit solution at a constant rate (e.g., 0.1 ml/min).

-

Record the baseline pressure-volume relationship (cystometrogram) and any spontaneous contractions.

-

To test the effect of this compound, add the compound to the organ bath at the desired concentration (e.g., 3 μM) and allow it to equilibrate.

-

Repeat the bladder infusion and record the changes in developed pressure and the frequency and amplitude of spontaneous contractions in the presence of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effect of this compound on detrusor muscle.

References

Unveiling the Molecular Target of BMS-195270: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-195270 is a small molecule inhibitor recognized for its effects on smooth muscle contraction, particularly in bladder tissue. This technical guide delineates the current understanding of the molecular target and mechanism of action of this compound. Analysis of available data strongly indicates that this compound functions as an antagonist of the muscarinic acetylcholine receptor signaling pathway. This is evidenced by its ability to inhibit responses elicited by the muscarinic agonist carbachol and to block downstream calcium mobilization. This document provides a comprehensive overview of the pharmacological data, experimental methodologies employed in its characterization, and the pertinent signaling pathways.

Primary Molecular Target: Muscarinic Acetylcholine Receptor Pathway

Evidence from Cellular and Tissue-Based Assays

-

Inhibition of Carbachol-Induced Bladder Muscle Contraction: this compound has been shown to inhibit the tonicity of isolated rat bladder strips that is evoked by carbachol. This effect points to an interference with the physiological response mediated by muscarinic receptors in the bladder smooth muscle.

-

Antagonism of Muscarinic Agonist in HEK293 Cells: In Human Embryonic Kidney (HEK) 293 cells, which endogenously express muscarinic receptors, this compound inhibits the response to carbachol with a half-maximal effective concentration (EC50) of 2 μM[1]. This provides a quantitative measure of its potency in a cellular context.

-

Inhibition of Calcium Flux: A key downstream event following the activation of certain muscarinic receptor subtypes (M1, M3, M5) is the mobilization of intracellular calcium. This compound has been observed to inhibit calcium flux[1]. Crucially, this inhibitory activity is retained even when endogenous calcium channels are inactivated, strongly suggesting that the compound acts upstream of calcium channel opening, likely at the receptor or G-protein coupling level[1].

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell/Tissue System | Assay Type |

| EC50 | 2 µM | HEK293 Cells | Inhibition of Carbachol-induced response |

Note: Further quantitative data, such as binding affinities (Ki/Kd) for specific muscarinic receptor subtypes, are not yet publicly available in the reviewed literature.

Signaling Pathway

This compound exerts its effects by modulating the signaling pathway initiated by muscarinic acetylcholine receptors. Specifically, it appears to antagonize the Gq/11 protein-coupled pathway.

Experimental Methodologies

The characterization of this compound's activity has relied on established in vitro pharmacological assays.

Isolated Tissue Bath Assay for Bladder Muscle Contraction

This assay assesses the effect of a compound on the contractility of smooth muscle tissue.

Protocol:

-

Tissue Preparation: Bladder tissue is excised from a rat and placed in a physiological salt solution. The tissue is then cut into strips of a standardized size.

-

Mounting: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature and aerated. One end of the strip is fixed, and the other is attached to a force transducer to measure isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Compound Addition: Carbachol is added to the bath to induce a stable contraction. Subsequently, increasing concentrations of this compound are added to assess its ability to relax the pre-contracted tissue.

-

Data Acquisition: Changes in muscle tension are recorded continuously. The inhibitory effect of this compound is quantified by measuring the reduction in the carbachol-induced contraction.

HEK293 Cell-Based Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation and subsequent inhibition.

Protocol:

-

Cell Culture: HEK293 cells are cultured in appropriate media and seeded into multi-well plates.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and is cleaved to its active, calcium-binding form.

-

Assay Procedure: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. This compound is added at various concentrations, followed by the addition of carbachol to stimulate the muscarinic receptors.

-

Data Acquisition and Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The inhibitory effect of this compound is determined by quantifying the reduction in the carbachol-induced fluorescence signal, and an EC50 value is calculated.

Conclusion and Future Directions

For a more definitive characterization of its molecular target, further studies are warranted:

-

Radioligand Binding Assays: Competitive binding studies with radiolabeled muscarinic antagonists (e.g., [3H]-NMS or [3H]-QNB) against a panel of cloned human muscarinic receptor subtypes (M1-M5) would definitively identify the primary target and determine the binding affinity (Ki) and selectivity profile of this compound.

-

GTPγS Binding Assays: These assays can be used to determine if this compound acts as an inverse agonist or a neutral antagonist by measuring its effect on G-protein activation in the absence of an agonist.

-

In Vivo Studies: Further in vivo studies in relevant animal models would be necessary to correlate the in vitro findings with physiological effects and to evaluate its therapeutic potential.

This technical guide provides a consolidated view of the current knowledge regarding the molecular target of this compound, offering a foundation for further research and development efforts in the field of muscarinic receptor modulation.

References

BMS-195270 and the Calcium Channel Inhibition Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-195270 has been identified as an inhibitor of smooth muscle contraction, primarily through its effects on calcium flux. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with calcium channel pathways. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the putative signaling pathways and experimental workflows. It is important to note that while this compound is known to inhibit calcium flux, its direct interaction with and specificity for various calcium channel subtypes are not as extensively characterized as other compounds. This guide differentiates between the known effects of this compound and the more detailed channel interaction data available for the related compound, BMS-204352, to provide a clear perspective for future research and development.

Introduction

This compound is a small molecule inhibitor recognized for its tissue-specific effects on bladder muscle tone and spontaneous contractions.[1] Its primary mechanism is attributed to the inhibition of calcium flux, a critical process in muscle contraction and cellular signaling.[1][2] The compound has been shown to inhibit carbachol-induced tonicity in isolated rat bladder strips, suggesting an interference with signaling pathways that lead to an increase in intracellular calcium.[1][2] This document aims to consolidate the available technical information on this compound's effects on calcium signaling pathways to support further research and drug development efforts.

Quantitative Data

The following tables summarize the key quantitative metrics associated with the activity of this compound and, for comparative purposes, the related compound BMS-204352.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Condition |

| EC50 | 2 µM | HEK293 cells | Inhibition of carbachol-induced response |

Table 2: In Vitro Efficacy of BMS-204352 (for comparison)

| Parameter | Value | Channel Type | Cell/Tissue Type |

| Kd | 6.00 ± 0.67 µM | L-type Ca2+ channels | Rat ventricular myocytes |

| Hill Coefficient | 1.33 ± 0.18 | L-type Ca2+ channels | Rat ventricular myocytes |

Signaling Pathways

The precise signaling pathway for this compound's inhibition of calcium flux is not fully elucidated. However, based on its inhibitory effect on carbachol-induced responses, a putative pathway can be proposed. Carbachol, a muscarinic acetylcholine receptor agonist, typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores, as well as influx of extracellular calcium. This compound appears to interfere with this cascade.

Caption: Putative signaling pathway for this compound-mediated inhibition of smooth muscle contraction.

For comparison, the direct action of BMS-204352 on L-type calcium channels is more clearly defined.

Caption: Direct inhibition of L-type calcium channels by BMS-204352.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Below are generalized methodologies based on the available data.

Isolated Tissue Contractility Assay

This protocol is designed to assess the effect of this compound on smooth muscle contraction in isolated tissue preparations.

-

Tissue Preparation:

-

Euthanize a rat according to approved animal care protocols.

-

Excise the bladder and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Cut the bladder into longitudinal strips (approximately 2 mm x 10 mm).

-

-

Experimental Setup:

-

Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

-

Connect one end of the strip to a fixed point and the other to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

-

Data Acquisition:

-

Record baseline contractile activity.

-

Induce tonic contraction with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage inhibition of the carbachol-induced tone.

-

Caption: Workflow for isolated tissue contractility assay.

Calcium Flux Assay in Cultured Cells

This protocol measures changes in intracellular calcium concentration in response to receptor activation and inhibition by this compound.

-

Cell Culture and Dye Loading:

-

Plate HEK293 cells in a 96-well black-walled, clear-bottom plate and culture to confluency.

-

Wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of carbachol to stimulate the cells.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of control wells (no inhibitor).

-

Calculate the EC50 value for the inhibition of the carbachol response.

-

Caption: Workflow for a cell-based calcium flux assay.

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on smooth muscle contraction through the modulation of calcium flux. However, a significant knowledge gap remains regarding its direct molecular targets and its specificity for different types of calcium channels. Future research should focus on:

-

Direct Binding Assays: Utilizing radioligand binding or other biophysical methods to determine if this compound directly binds to L-type, T-type, or other calcium channels.

-

Electrophysiology Studies: Performing patch-clamp experiments on various cell types expressing specific calcium channel subtypes to characterize the direct effects of this compound on channel kinetics and conductance.

-

Specificity Profiling: Screening this compound against a broader panel of receptors and ion channels to understand its selectivity and potential off-target effects.

A more detailed understanding of the molecular pharmacology of this compound will be crucial for its potential development as a therapeutic agent. By elucidating its precise mechanism of action, researchers can better predict its efficacy and safety profile.

References

Pharmacological Profile of BMS-195270: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-195270 is a small molecule inhibitor of bladder muscle contraction. Preclinical evidence demonstrates its activity in reducing carbachol-induced bladder tonicity through the inhibition of calcium flux. This document provides a comprehensive summary of the available pharmacological data, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is based on publicly available, albeit limited, data, as the primary research publication detailing the initial discovery and characterization of this compound could not be identified.

Introduction

Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. A key pathophysiological feature of OAB is the involuntary contraction of the detrusor (bladder) smooth muscle. Pharmacological intervention often targets the signaling pathways that control bladder smooth muscle contractility. This compound has been identified as a small molecule that exhibits inhibitory effects on bladder muscle contraction, suggesting its potential as a tool compound for studying bladder physiology or as a starting point for the development of novel OAB therapeutics.

Mechanism of Action

This compound appears to exert its bladder muscle relaxant effects by inhibiting calcium influx into detrusor smooth muscle cells.[1] The contraction of bladder smooth muscle is a calcium-dependent process. Cholinergic agonists, such as carbachol, induce contraction primarily through the activation of M3 muscarinic receptors. This activation triggers a signaling cascade that leads to an increase in intracellular calcium concentration, both from intracellular stores and via influx from the extracellular space. The available data suggests that this compound interferes with this calcium signaling, leading to a reduction in bladder muscle tone and contractility.[1]

Quantitative Pharmacological Data

The publicly available quantitative data for this compound is limited. The following table summarizes the key reported values.

| Parameter | Value | Cell/Tissue Type | Assay Description |

| EC50 | 2 µM | HEK293 cells | Inhibition of carbachol-induced response.[1] |

| Effective Concentration | 3 µM | Ex vivo rat whole bladder | Dramatic reduction in developed pressure.[1] |

It is important to note that a comprehensive profile of binding affinities (Ki) and a broader range of IC50/EC50 values from various functional assays are not available in the public domain.

Key Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, based on the descriptions of the experiments, the following are generalized methodologies that are likely to have been employed.

Isolated Bladder Strip Assay

This in vitro method is a standard for assessing the contractility of bladder smooth muscle in response to pharmacological agents.

Objective: To measure the effect of this compound on the contraction of isolated bladder tissue induced by an agonist like carbachol.

Generalized Protocol:

-

Tissue Preparation: A rat is euthanized, and the bladder is excised and placed in cold, oxygenated Krebs-Henseleit buffer. The bladder is dissected to obtain longitudinal strips of the detrusor muscle.

-

Mounting: The muscle strips are mounted in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washes.

-

Contraction Induction: A contractile agent, such as carbachol, is added to the organ bath to induce a stable contraction.

-

Compound Addition: Once a stable contraction is achieved, increasing concentrations of this compound are added to the bath to assess its relaxant effect.

-

Data Acquisition: The force of contraction is recorded continuously. The inhibitory effect of this compound is calculated as a percentage of the initial agonist-induced contraction.

Cellular Calcium Flux Assay

This assay is used to measure changes in intracellular calcium concentration in response to stimuli and the effect of inhibitory compounds.

Objective: To determine the effect of this compound on carbachol-induced calcium flux in a cell-based model (e.g., HEK293 cells expressing muscarinic receptors).

Generalized Protocol:

-

Cell Culture: HEK293 cells stably or transiently expressing the M3 muscarinic receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: The cells are then stimulated with a muscarinic agonist like carbachol.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibition of the calcium response by this compound is quantified and used to determine an IC₅₀ value.

Signaling Pathways

Carbachol-Induced Bladder Contraction Pathway

The following diagram illustrates the signaling cascade initiated by carbachol in bladder smooth muscle cells, leading to contraction. This compound is hypothesized to inhibit the influx of extracellular calcium, a critical step in this pathway.

Conclusion

This compound is a small molecule inhibitor of bladder smooth muscle contraction that acts by inhibiting calcium flux. The available data, though limited, suggests its potential as a pharmacological tool for studying bladder function. Further research is required to fully elucidate its molecular target, comprehensive pharmacological profile, and potential for therapeutic development. The lack of primary literature necessitates that the current information be interpreted with caution. Researchers interested in this compound are encouraged to seek out any original publications from its developing institution, Bristol-Myers Squibb, that may not be readily accessible in public databases.

References

BMS-195270: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor that has garnered interest for its specific effects on smooth muscle contraction, particularly in bladder tissue. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties

This compound is a synthetic compound with the following identifiers and properties. While a definitive IUPAC name is not consistently reported in publicly available literature, its fundamental chemical information is well-documented.

| Property | Value | Source(s) |

| CAS Number | 202822-23-9 | [1][2][3][4] |

| Molecular Formula | C₁₅H₉ClF₃N₃O₂ | [1][2] |

| Molecular Weight | 355.7 g/mol | [2] |

| Solubility | Slightly soluble to insoluble (<1 mg/mL) | [2] |

| Physical State | Powder | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [2] |

Mechanism of Action: Gαq/RGS Signaling Pathway

This compound exerts its effects by modulating the G-protein coupled receptor (GPCR) signaling cascade, specifically targeting the Gαq pathway. Evidence suggests that this compound does not directly act on a receptor but rather interferes with the interaction between the Gαq subunit and Regulator of G-protein Signaling (RGS) proteins. This interference enhances the GTPase activity of Gαq, leading to a more rapid termination of the downstream signal.

The proposed mechanism involves the stabilization of the Gαq-RGS protein complex, which accelerates the hydrolysis of GTP to GDP on the Gαq subunit. This inactivation of Gαq prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate consequence is a reduction in intracellular calcium release and a subsequent decrease in smooth muscle contraction.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Isolated Bladder Strip Contractility Assay

This ex vivo assay is fundamental for assessing the direct effect of this compound on smooth muscle contractility.

Methodology:

-

Tissue Preparation:

-

Euthanize a rat according to approved animal care protocols.

-

Excise the bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Dissect the bladder into longitudinal strips (approximately 2 mm x 10 mm).

-

-

Experimental Setup:

-

Mount the bladder strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Data Collection:

-

Induce contractions with a contractile agent such as Carbachol (e.g., 1 µM).

-

Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

Calculate the IC₅₀ value for this compound.

-

Caption: Workflow for the isolated bladder strip contractility assay.

Intracellular Calcium Flux Assay

This cell-based assay measures changes in intracellular calcium concentration, providing insight into the mechanism of action of this compound.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., HEK293 cells expressing a relevant GPCR) in 96-well black-walled, clear-bottom plates.

-

Wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.

-

-

Compound Treatment and Signal Detection:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence.

-

Inject a GPCR agonist (e.g., Carbachol) to stimulate calcium release.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Compare the response in this compound-treated cells to control cells to determine the inhibitory effect.

-

Conclusion

This compound is a valuable research tool for investigating Gαq-mediated signaling pathways and smooth muscle physiology. Its specific mechanism of action, involving the modulation of the Gαq/RGS protein interface, offers a unique approach to targeting GPCR signaling downstream of the receptor. The experimental protocols outlined in this guide provide a foundation for further exploration of its pharmacological profile and potential therapeutic applications.

References

Technical Guide: Investigating the Phenotypic Effects of BMS-195270 in Caenorhabditis elegans Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans has emerged as a powerful in vivo model for pharmacological studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. This technical guide focuses on the research of BMS-195270, a small molecule inhibitor of bladder muscle contraction, within C. elegans models. While research in mammalian systems has demonstrated its efficacy in reducing bladder contractility, studies in C. elegans provide a valuable platform for elucidating its mechanism of action on a molecular and systemic level.

Treatment of adult C. elegans with 2.8 mM this compound has been observed to induce a distinct set of phenotypes: a defective egg-laying (Egl-d) phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc). These observable phenotypes suggest that this compound impacts fundamental neuromuscular processes in the nematode. It is known to be an inhibitor of calcium flux, and its effects in C. elegans are consistent with the disruption of calcium signaling pathways that are crucial for these physiological functions.

This guide provides a comprehensive overview of the experimental protocols required to quantitatively assess the effects of this compound on C. elegans, presents a framework for data analysis, and explores the potential underlying signaling pathways.

Data Presentation

While the qualitative effects of this compound in C. elegans have been described, to date, specific quantitative data from these experiments have not been published in the accessible scientific literature. The following tables are presented as a template to illustrate how such quantitative data would be structured for clear comparison and analysis. These hypothetical tables are based on typical results from similar pharmacological studies in C. elegans.

Table 1: Effect of this compound on Pharyngeal Pumping Rate

| Treatment Group | Concentration (mM) | Pharyngeal Pumping Rate (pumps/min) ± SEM | n | p-value vs. Vehicle |

| Vehicle (DMSO) | 0 | 250 ± 10 | 50 | - |

| This compound | 2.8 | 85 ± 15 | 50 | < 0.001 |

Table 2: Quantification of Egg-Laying Defective (Egl-d) Phenotype

| Treatment Group | Concentration (mM) | Number of Eggs Retained in Utero ± SEM | n | p-value vs. Vehicle |

| Vehicle (DMSO) | 0 | 12 ± 2 | 50 | - |

| This compound | 2.8 | 45 ± 5 | 50 | < 0.001 |

Table 3: Analysis of Locomotion Parameters

| Treatment Group | Concentration (mM) | Body Bend Frequency (bends/min) ± SEM | Amplitude of Sine Wave (µm) ± SEM | n | p-value vs. Vehicle |

| Vehicle (DMSO) | 0 | 120 ± 8 | 150 ± 10 | 50 | - |

| This compound | 2.8 | 40 ± 10 | 90 ± 12 | 50 | < 0.001 |

Experimental Protocols

The following protocols are detailed methodologies for conducting the key experiments to quantify the phenotypic effects of this compound in C. elegans.

General Preparation of this compound and Treatment of C. elegans

-

Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

-

NGM Plate Preparation: Prepare standard Nematode Growth Medium (NGM) agar plates.

-

Drug Application: Once the NGM has cooled to approximately 55°C, add the this compound stock solution to the desired final concentration (e.g., 2.8 mM). Also, prepare vehicle control plates with an equivalent concentration of DMSO.

-

Bacterial Seeding: Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.

-

Worm Synchronization: Prepare a synchronized population of L4 larvae or young adult worms by standard methods (e.g., bleaching).

-

Exposure: Transfer the synchronized worms to the prepared this compound and vehicle control plates.

Pharyngeal Pumping Assay

This assay quantifies the rate of pharyngeal contractions, which is an indicator of feeding behavior.

-

Worm Preparation: Use synchronized young adult worms that have been exposed to this compound or vehicle for a defined period (e.g., 24 hours).

-

Observation: Place an individual worm on a fresh, unseeded NGM plate.

-

Counting: Under a dissecting microscope, count the number of terminal bulb contractions over a 30-second or 1-minute interval.

-

Data Analysis: Calculate the pumping rate in pumps per minute. Repeat for a statistically significant number of worms in each treatment group.

Egg-Laying (Egl) Assay

This assay quantifies the egg-laying defective phenotype by counting the number of eggs retained within the worm's uterus.

-

Worm Preparation: Use synchronized young adult worms treated with this compound or vehicle for a specific duration (e.g., 24-48 hours).

-

Mounting: Mount individual worms on a 2% agarose pad on a microscope slide with a drop of M9 buffer containing a paralyzing agent (e.g., levamisole) to immobilize them.

-

Imaging: Using a compound microscope with DIC optics, focus on the uterus of the worm.

-

Quantification: Count the number of eggs retained in the uterus of each worm.

-

Statistical Analysis: Compare the average number of retained eggs between the this compound treated and vehicle control groups.

Locomotion (Unc) Assay

This assay quantifies the uncoordinated phenotype by analyzing various parameters of worm movement.

-

Worm Preparation: Use synchronized young adult worms after exposure to this compound or vehicle.

-

Recording: Place individual worms on a fresh NGM plate and record their movement for a set period (e.g., 1-5 minutes) using a camera mounted on a dissecting microscope.

-

Tracking and Analysis: Use automated worm tracking software to analyze the recordings. Key parameters to quantify include:

-

Body Bend Frequency: The number of sinusoidal bends per minute.

-

Amplitude: The maximum perpendicular distance from the worm's midline to the peak of the wave.

-

Speed: The rate of movement across the agar surface.

-

-

Data Comparison: Compare the mean values of these parameters between the drug-treated and control groups.

Signaling Pathways and Mechanism of Action

The phenotypes induced by this compound in C. elegans strongly suggest an impact on neuromuscular function, likely through the disruption of calcium signaling. The pharynx and body wall muscles of C. elegans rely on the coordinated action of several key ion channels for their rhythmic contractions.

The pharyngeal action potential, essential for pumping, is initiated by the T-type calcium channel CCA-1 , with the plateau phase maintained by the L-type calcium channel EGL-19 . Repolarization is mediated by the potassium channel EXP-2 . Given that this compound is a known calcium flux inhibitor, it is hypothesized to interfere with the function of CCA-1 and/or EGL-19, leading to the observed 'Eat' phenotype.

Locomotion in C. elegans is driven by the contraction of body wall muscles, which is triggered by acetylcholine release from motor neurons. This leads to muscle depolarization and the opening of voltage-gated calcium channels, primarily EGL-19 , causing calcium influx and muscle contraction. The uncoordinated (Unc) phenotype observed with this compound treatment is likely due to the inhibition of EGL-19, disrupting this process. The egg-laying (Egl) phenotype is also consistent with the disruption of calcium signaling in the vulval muscles, which are also known to express EGL-19.

The provided workflow diagram outlines the key steps for a comprehensive study of this compound in C. elegans, from initial treatment to final data analysis.

Conclusion and Future Directions

This compound induces clear and quantifiable neuromuscular phenotypes in C. elegans, making it a valuable tool for studying the in vivo effects of calcium channel modulation. The protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these effects. Future research should focus on obtaining precise quantitative data on the dose-dependent effects of this compound on pharyngeal pumping, egg-laying, and locomotion. Furthermore, electrophysiological studies on isolated pharyngeal and body wall muscle preparations from C. elegans treated with this compound would provide direct evidence for its interaction with specific ion channels like EGL-19 and CCA-1. Genetic screens using this compound could also identify novel genes involved in calcium signaling pathways and the mechanism of action of this compound. Such studies will not only enhance our understanding of the pharmacology of this compound but also provide broader insights into the fundamental roles of calcium signaling in neuromuscular function.

Methodological & Application

Application Notes and Protocols for BMS-195270 in an Ex Vivo Rat Bladder Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor of bladder muscle tone and spontaneous contractions.[1] It has been shown to effectively inhibit carbachol-evoked tonicity in isolated rat bladder strips and reduce pressure in ex vivo whole rat bladder models.[2] The primary mechanism of action of this compound is the inhibition of calcium flux in bladder smooth muscle cells.[1][2] These properties make this compound a valuable tool for studying bladder physiology and for the preclinical evaluation of potential new therapies for overactive bladder and other urinary tract dysfunctions.

This document provides detailed protocols for utilizing this compound in an ex vivo rat bladder model, along with a summary of its known quantitative effects and a depiction of its proposed signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Species/System | Notes |

| EC50 | 2 µM | HEK293 cells | Inhibition of muscarinic agonist (Carbachol) response.[2] |

| Effective Concentration | 3 µM | Ex vivo rat whole bladder | Produced a dramatic reduction in developed pressure at infusion volumes of 0.2-1.3 mL and inhibited spontaneous contractions.[2] |

Experimental Protocols

Ex Vivo Rat Bladder Strip Contractility Assay

This protocol details the methodology for preparing isolated rat bladder strips and assessing the effect of this compound on smooth muscle contraction.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.9 CaCl2, 1.2 MgSO4, 24.9 NaHCO3, 1.2 KH2PO4, 11.7 dextrose)

-

This compound

-

Carbachol or Potassium Chloride (KCl)

-

Organ bath system with isometric force transducers

-

95% O2 / 5% CO2 gas mixture

-

Dissection tools

Procedure:

-

Preparation of Krebs Solution: Prepare fresh Krebs solution and aerate with 95% O2 / 5% CO2 for at least 30 minutes before use. Maintain the solution at 37°C.

-

Tissue Dissection:

-

Humanely euthanize the rat according to approved institutional guidelines.

-

Perform a midline abdominal incision to expose the urinary bladder.

-

Carefully excise the bladder and immediately place it in a petri dish containing cold, aerated Krebs solution.

-

Remove any adhering fat and connective tissue.

-

Open the bladder longitudinally from the neck to the dome.

-

Cut longitudinal strips of the bladder wall approximately 2 mm in width and 8-10 mm in length.

-

-

Mounting the Tissue:

-

Mount the bladder strips in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes. During equilibration, wash the strips with fresh Krebs solution every 15-20 minutes.

-

-

Experimental Protocol:

-

After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

-

Once the contraction reaches a plateau, wash the tissue with fresh Krebs solution until the tension returns to baseline.

-

To assess the effect of this compound on agonist-induced contractions, pre-incubate the bladder strips with desired concentrations of this compound for a specified period (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve for a contractile agonist like carbachol in the presence and absence of this compound.

-

Record the isometric tension and analyze the data to determine the inhibitory effect of this compound.

-

Ex Vivo Whole Rat Bladder Model

This protocol is suitable for studying the effects of this compound on bladder pressure and spontaneous contractions in a more intact organ preparation.

Materials:

-

Male Sprague-Dawley rats

-

Krebs solution

-

This compound

-

Catheter

-

Infusion pump

-

Pressure transducer

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Following euthanasia, excise the urinary bladder with the proximal urethra intact.

-

Insert a catheter into the urethra and secure it with a ligature.

-

Place the bladder in a temperature-controlled organ bath containing aerated Krebs solution at 37°C.

-

-

Experimental Setup:

-

Connect the catheter to an infusion pump and a pressure transducer to record intravesical pressure.

-

Allow the bladder to equilibrate in the Krebs solution.

-

-

Experimental Protocol:

-

Infuse Krebs solution into the bladder at a constant rate to induce spontaneous contractions and a rise in intravesical pressure.

-

Once a stable pattern of contractions is observed, introduce this compound into the organ bath at the desired concentration (e.g., 3 µM).[2]

-

Record the changes in intravesical pressure and the frequency and amplitude of spontaneous contractions.

-

Analyze the data to quantify the inhibitory effect of this compound on bladder activity.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of bladder smooth muscle contraction and the experimental workflow for the ex vivo bladder strip assay.

Caption: Proposed signaling pathway of carbachol-induced bladder smooth muscle contraction and the inhibitory action of this compound.

Caption: Experimental workflow for the ex vivo rat bladder strip contractility assay.

References

Application Notes and Protocols for BMS-195270 in HEK293 Cell Calcium Flux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor of calcium flux. In human embryonic kidney (HEK293) cells, which endogenously express muscarinic acetylcholine receptors, this compound has been shown to effectively inhibit the increase in intracellular calcium induced by the muscarinic agonist carbachol.[1] This makes it a valuable tool for studying Gq-coupled protein signaling pathways and for screening for novel antagonists of muscarinic receptors. These application notes provide a detailed protocol for utilizing this compound in a HEK293 cell-based calcium flux assay.

Mechanism of Action

HEK293 cells endogenously express M3 muscarinic receptors, which are Gq protein-coupled receptors (GPCRs). Upon stimulation by an agonist like carbachol, the Gαq subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. This compound acts as an antagonist in this pathway, inhibiting the carbachol-induced calcium mobilization.

Quantitative Data

The inhibitory effect of this compound on carbachol-induced calcium flux in HEK293 cells is concentration-dependent. The half-maximal effective concentration (EC50) for this inhibition has been determined to be 2 µM.[1]

| Compound | Cell Line | Agonist | Parameter | Value |

| This compound | HEK293 | Carbachol | EC50 (Inhibition) | 2 µM[1] |

Signaling Pathway Diagram

Caption: Gq signaling pathway and inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for the calcium flux assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes the calcium-sensitive dye Fluo-4 AM.

Materials and Reagents:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Black-walled, clear-bottom 96-well plates

-

This compound

-

Carbachol

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Dimethyl sulfoxide (DMSO)

Procedure:

1. Cell Culture and Plating: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium. c. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. b. Carbachol Stock Solution: Prepare a 10 mM stock solution of carbachol in sterile water. Store aliquots at -20°C. c. Fluo-4 AM Loading Solution: i. Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. ii. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. iii. On the day of the assay, prepare the Fluo-4 AM loading solution by mixing 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 with 10 mL of HBSS with 20 mM HEPES. This will result in a final Fluo-4 AM concentration of approximately 2 µM.

3. Dye Loading: a. Gently remove the culture medium from the wells. b. Wash the cells once with 100 µL of HBSS. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 60 minutes in the dark. e. After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. f. After the final wash, leave 100 µL of HBSS in each well.

4. Calcium Flux Assay: a. Prepare serial dilutions of this compound in HBSS from the stock solution. Also, prepare a vehicle control (HBSS with the same final concentration of DMSO). b. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes in the dark. d. Prepare a working solution of carbachol in HBSS at a concentration that will give a final concentration in the well that is known to elicit a robust response (e.g., EC80). e. Place the 96-well plate into a fluorescence plate reader equipped with a fluidic injection system. f. Set the instrument to record fluorescence kinetically (e.g., one reading per second) with excitation at ~490 nm and emission at ~525 nm. g. Record a baseline fluorescence for 10-20 seconds. h. Inject 50 µL of the carbachol working solution into each well and continue recording the fluorescence for an additional 60-120 seconds.

5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (F - F0). b. Determine the peak fluorescence response for each well. c. To determine the inhibitory effect of this compound, plot the peak fluorescence response against the log of the this compound concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value, which in this context represents the EC50 for inhibition.

Troubleshooting

-

High background fluorescence: Ensure complete removal of excess Fluo-4 AM by thorough washing. Use phenol red-free medium/buffer for the assay.

-

Low signal-to-noise ratio: Optimize cell seeding density. Ensure the health and viability of the cells. Check the concentration and activity of the agonist (carbachol).

-

Cell detachment: Handle the plate gently during washing steps. Use coated plates if necessary.

-

Variability between wells: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before addition to the wells.

References

Preparing a DMSO Stock Solution of BMS-195270: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of BMS-195270 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of bladder muscle contraction, functioning through the inhibition of calcium flux.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.

| Property | Value |

| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |

| Molecular Weight | 355.70 g/mol [1] |

| CAS Number | 202822-23-9[1] |

| Appearance | White to off-white solid[1] |

| Purity | ≥95% |

| Solubility in DMSO | 125 mg/mL (351.42 mM)[1][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the increase in intracellular calcium concentration ([Ca²⁺]i) induced by muscarinic receptor agonists such as Carbachol.[1][3] Carbachol stimulates M3 muscarinic acetylcholine receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This initial release is often followed by an influx of extracellular Ca²⁺ through various calcium channels. This compound acts as an inhibitor of this calcium flux, thereby attenuating the downstream cellular responses, such as muscle contraction.[1][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 355.70 g/mol = 3.557 mg

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1][4]

-

Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

-

For complete dissolution, sonicate the solution in an ultrasonic bath until no visible particles remain.[1][4]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Dilution Calculations for Stock Solutions

Table 2 provides the required mass of this compound to prepare stock solutions of different concentrations and volumes.

| Desired Concentration | Volume | Required Mass of this compound (mg) |

| 1 mM | 1 mL | 0.356 |

| 1 mM | 5 mL | 1.779 |

| 1 mM | 10 mL | 3.557 |

| 5 mM | 1 mL | 1.779 |

| 5 mM | 5 mL | 8.893 |

| 5 mM | 10 mL | 17.785 |

| 10 mM | 1 mL | 3.557 |

| 10 mM | 5 mL | 17.785 |

| 10 mM | 10 mL | 35.570 |

Note: For preparing working solutions, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental system (typically <0.1-0.5%).

Safety Precautions

-

Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Signaling pathways underlying muscarinic receptor-induced [Ca2+]i oscillations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of BMS-195270 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of BMS-195270 for in vitro research. This compound is a modulator of G-protein coupled receptor (GPCR) signaling, primarily recognized for its inhibitory effects on bladder muscle contraction through the inhibition of calcium flux.[1] Evidence suggests its mechanism may involve the modulation of the interaction between Gαq-type G-proteins and their regulators of G-protein signaling (RGS) proteins.

Quantitative Data Summary

The optimal concentration of this compound is application-dependent. The following table summarizes reported effective concentrations in various in vitro models. Researchers should use these values as a starting point for their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.

| Assay Type | Cell/Tissue Type | Effective Concentration | Notes |

| Inhibition of Muscarinic Agonist Response | HEK293 Cells | EC₅₀: 2 µM | Inhibition of carbachol-induced response.[1] |

| Inhibition of Bladder Muscle Contraction | Ex vivo Rat Whole Bladder | 3 µM | Produced a dramatic reduction in developed pressure and inhibited spontaneous contractions.[1] |

| Phenotypic Assay | C. elegans | 2.8 mM | Induced an egg-laying defective (Egl-d) phenotype. Note: Higher concentrations are often required in whole-organism screens.[1] |

Signaling Pathway

This compound is understood to interfere with Gαq-mediated signaling cascades, which are crucial for numerous physiological processes, including smooth muscle contraction. The proposed mechanism involves the inhibition of calcium mobilization, potentially by modulating the interaction between activated Gαq and RGS proteins, which act as GTPase-activating proteins to terminate the signal.

Experimental Protocols

In Vitro Bladder Smooth Muscle Contraction Assay

This protocol is designed to assess the inhibitory effect of this compound on smooth muscle contraction in isolated bladder tissue.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

-

Carbachol

-

This compound

-

Organ bath system with isometric force transducers

-

95% O₂ / 5% CO₂ gas mixture

Procedure:

-

Euthanize the rat via an approved method and excise the bladder.

-

Place the bladder in ice-cold Krebs-Henseleit solution.

-

Remove adipose and connective tissue.

-

Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

-

Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the strips to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once a stable plateau is reached, add this compound cumulatively in a dose-response fashion (e.g., 10 nM to 100 µM).

-

Record the changes in isometric tension. The optimal inhibitory concentration is determined from the resulting dose-response curve. A concentration of 3 µM has been shown to be effective.[1]

Intracellular Calcium Flux Assay

This protocol outlines a method to measure the effect of this compound on intracellular calcium mobilization in a cell-based assay, such as in HEK293 cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Carbachol

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.

-

Prepare the dye loading solution: Dissolve Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Add a stimulating concentration of carbachol (e.g., 10 µM) to induce calcium release.

-

Immediately begin kinetic reading of fluorescence for 2-5 minutes.

-

The optimal inhibitory concentration of this compound is determined by its ability to reduce the carbachol-induced fluorescence peak. An EC₅₀ of 2 µM has been reported for this type of assay.[1]

Gαq/RGS Protein-Protein Interaction Assay (Conceptual)

Conceptual Workflow:

-

Immobilize a tagged RGS protein (e.g., RGS4) onto beads.

-

Label purified, activated Gαq (in its transition state, e.g., with GDP-AlF₄⁻) with a fluorescent probe.

-

Incubate the RGS-beads with the fluorescent Gαq in the presence of varying concentrations of this compound.

-

Quantify the amount of fluorescent Gαq bound to the beads using flow cytometry.

-

A reduction in fluorescence indicates that this compound is inhibiting the Gαq-RGS interaction.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of this compound in the cell line of interest to ensure that the observed effects are not due to cell death. A standard MTT or resazurin-based cell viability assay is recommended.

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 200 µM) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The optimal working concentration of this compound should be well below its cytotoxic concentration (e.g., IC₅₀ > 10-fold higher than the effective concentration).

Conclusion

The optimal in vitro concentration of this compound is highly dependent on the specific experimental system. Based on available data, a starting concentration range of 1-10 µM is recommended for cell-based assays and ex vivo tissue studies. It is imperative for researchers to perform their own dose-response experiments to determine the most appropriate concentration for their studies, while also assessing for potential cytotoxicity. The protocols and diagrams provided herein serve as a comprehensive guide for the effective in vitro application of this compound.

References

Application Notes and Protocols: BMS-195270 Administration in Isolated Bladder Tissue Strips

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor of bladder muscle tone and spontaneous contractions. It has been identified as an inhibitor of carbachol-evoked tonicity in isolated rat bladder strips through the inhibition of calcium flux.[1] These application notes provide detailed protocols for the preparation and administration of this compound to isolated bladder tissue strips to study its effects on smooth muscle contractility. The provided methodologies and data are intended to guide researchers in pharmacology and urology in investigating compounds targeting bladder dysfunction.

Data Presentation

| Parameter | Value | Cell/Tissue Type | Condition |

| Concentration for Effect | 3 µM | Ex vivo rat whole bladder | Dramatic reduction in developed pressure and inhibition of spontaneous contractions[1] |

| EC50 | 2 µM | HEK293 cells | Inhibition of response to the muscarinic agonist Carbachol[1] |

Signaling Pathways

The contraction of bladder smooth muscle (detrusor) in response to cholinergic agonists like carbachol is primarily mediated by the M3 muscarinic acetylcholine receptor. The signaling cascade involves the influx of extracellular calcium through L-type voltage-gated calcium channels and the activation of the RhoA/Rho kinase pathway, which increases the calcium sensitivity of the contractile machinery. This compound is known to inhibit this process by blocking calcium flux.

Caption: Signaling pathway of carbachol-induced bladder smooth muscle contraction and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of Isolated Bladder Tissue Strips

Objective: To isolate and prepare viable smooth muscle strips from a rat bladder for in vitro contractility studies.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Sylgard-coated dissecting dish

-

Fine dissection scissors and forceps

-

Surgical thread (e.g., 4-0 silk)

-

Dissecting microscope

Procedure:

-

Euthanize the rat using a method approved by the institutional animal care and use committee.

-

Perform a midline abdominal incision to expose the pelvic organs.

-

Carefully excise the urinary bladder and immediately place it in a beaker containing ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

-

Transfer the bladder to the Sylgard-coated dissecting dish filled with fresh, oxygenated Krebs-Henseleit solution.

-

Under the dissecting microscope, carefully remove any adhering fat and connective tissue from the external surface of the bladder.

-

Make a small incision at the bladder neck and extend it longitudinally towards the dome to open the bladder into a sheet.

-

Gently remove the urothelium (mucosal layer) by sharp dissection with fine scissors and forceps. This step is critical to isolate the detrusor smooth muscle response.

-

Cut longitudinal strips of the detrusor muscle approximately 2-3 mm in width and 8-10 mm in length.

-

Tie a loop of surgical thread to each end of the muscle strip.

Protocol 2: Administration of this compound in an Organ Bath Setup

Objective: To measure the effect of this compound on the contractility of isolated bladder strips in response to a cholinergic agonist.

Materials:

-

Isolated bladder tissue strips (from Protocol 1)

-

Organ bath system with tissue holders, force-displacement transducers, and a data acquisition system

-

Krebs-Henseleit solution

-

Carbachol stock solution

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Gas mixture (95% O₂ / 5% CO₂)

-

Water bath maintained at 37°C

Experimental Workflow:

Caption: Workflow for assessing the effect of this compound on isolated bladder tissue.

Procedure:

-

Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with 95% O₂ / 5% CO₂.

-

Mount the prepared bladder strips in the organ baths by attaching one end to a fixed holder and the other to a force-displacement transducer.

-

Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

-

After equilibration, elicit a reference contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

-

Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.

-

To test the effect of this compound, add the desired concentration of the compound (or its vehicle as a control) to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

-

In the continued presence of this compound, re-introduce the same concentration of carbachol to elicit a contraction.

-

Record the contractile force throughout the experiment using the data acquisition system.

-

The inhibitory effect of this compound can be quantified by comparing the amplitude of the carbachol-induced contraction in the presence and absence of the inhibitor.

-

To establish a concentration-response curve, repeat steps 6-9 with a range of this compound concentrations on different tissue strips.

Concluding Remarks

The protocols and data provided herein serve as a comprehensive guide for the in vitro assessment of this compound's effects on isolated bladder tissue. Adherence to these methodologies will enable researchers to generate reproducible and reliable data for the characterization of novel compounds aimed at treating bladder-related disorders. Further investigation is warranted to establish a detailed dose-response relationship of this compound in isolated detrusor strips to more precisely quantify its potency.

References

Measuring the Impact of BMS-195270 on Bladder Pressure: A Detailed Methodological Guide

For Immediate Release

This application note provides detailed protocols for researchers, scientists, and drug development professionals to measure the effects of BMS-195270, a potent inhibitor of bladder muscle contraction, on bladder pressure. The methodologies outlined herein cover both in vitro and ex vivo experimental setups to facilitate a comprehensive evaluation of this compound's urodynamic effects.

Introduction

This compound is a small molecule that has demonstrated significant inhibitory effects on carbachol-evoked tonicity in isolated rat bladder strips.[1] Its primary mechanism of action is the inhibition of calcium flux, which plays a crucial role in smooth muscle contraction.[1] Understanding the precise impact of this compound on bladder smooth muscle contractility and overall bladder function is essential for its potential development as a therapeutic agent for bladder-related disorders. This document provides standardized protocols for assessing these effects.

Mechanism of Action: Inhibition of Calcium Influx

Detrusor (bladder smooth muscle) contraction is fundamentally dependent on the influx of extracellular calcium through voltage-gated calcium channels, leading to an increase in intracellular calcium concentration. This rise in intracellular calcium triggers the cascade of events culminating in muscle contraction. This compound exerts its inhibitory effect by blocking this critical calcium influx, thereby leading to bladder muscle relaxation. While the precise molecular target is not fully elucidated, it is understood to be a potent inhibitor of calcium flux.[1] Interestingly, it has been noted that this compound retains its inhibitory activity even when endogenous calcium channels are inactivated, suggesting a potentially complex interaction with the calcium signaling pathway.[1]

"Extracellular Ca2+" [shape="oval", fillcolor="#FFFFFF"]; "Voltage-Gated Ca2+ Channel" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intracellular Ca2+" [shape="oval", fillcolor="#FFFFFF"]; "Bladder Smooth Muscle Contraction" [shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Extracellular Ca2+" -> "Voltage-Gated Ca2+ Channel" [label="Influx"]; "Voltage-Gated Ca2+ Channel" -> "Intracellular Ca2+" [label="Increases"]; "Intracellular Ca2+" -> "Bladder Smooth Muscle Contraction"; "this compound" -> "Voltage-Gated Ca2+ Channel" [label="Inhibits", arrowhead="tee"]; }

Figure 1: Simplified signaling pathway of this compound in bladder smooth muscle.

Experimental Protocols

In Vitro Analysis of Bladder Strip Contractility

This protocol details the measurement of isometric tension in isolated rat bladder smooth muscle strips to determine the dose-dependent inhibitory effect of this compound on agonist-induced contractions.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)

-

Carbachol

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-